6-Methoxypteridin-4(3H)-one
CAS No.:
Cat. No.: VC15817971
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N4O2 |
|---|---|
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 6-methoxy-3H-pteridin-4-one |
| Standard InChI | InChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
| Standard InChI Key | OFNZHNHXMOKULR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C2C(=N1)C(=O)NC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Methoxypteridin-4(3H)-one belongs to the pteridine family, a class of nitrogen-containing heterocycles characterized by fused pyrimidine and pyrazine rings. Its systematic IUPAC name is 6-methoxy-3,4-dihydropteridin-4-one, reflecting the methoxy substituent at the 6-position and the ketone group at the 4-position of the bicyclic framework . The molecular formula is C₇H₆N₄O₂, with a molar mass of 178.15 g/mol .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₄O₂ | |
| Molecular Weight | 178.15 g/mol | |
| Purity | ≥95% | |
| Aqueous Solubility | Not reported | — |
| Melting Point | Not reported | — |
The planar structure of the pteridine core facilitates π-π stacking interactions, while the electron-donating methoxy group influences electronic distribution and hydrogen-bonding capacity. Quantum mechanical calculations predict that the methoxy substituent increases electron density at the 7-position, potentially enhancing reactivity in electrophilic substitution reactions .
Synthetic Methodologies and Challenges
Reported Synthesis Pathways
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Condensation Approach: Formation of the pteridine ring via cyclization of pyrimidine precursors with α,β-unsaturated ketones. For example, the reaction of 4,5-diaminopyrimidine with diketene derivatives could yield the bicyclic core, followed by methoxylation at the 6-position .
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Post-Functionalization Strategy: Direct methoxylation of preformed pteridin-4(3H)-one using methanol under Mitsunobu conditions or nucleophilic aromatic substitution with a methoxide ion .
Physicochemical and Spectroscopic Properties
Spectral Characterization
While experimental spectra for 6-Methoxypteridin-4(3H)-one are unavailable, comparisons with related compounds provide insights:
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¹H NMR: Expected signals include a singlet for the methoxy protons (δ 3.8–4.0 ppm) and deshielded aromatic protons adjacent to the ketone (δ 8.2–8.5 ppm) .
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IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O methoxy) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 178.15 (M+H⁺), with fragmentation patterns dominated by loss of CO (28 Da) and OCH₃ (31 Da) .
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